Thalidomide-O-PEG4-Acid Thalidomide-O-PEG4-Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16489810
InChI: InChI=1S/C26H33N3O12/c30-20-5-4-18(24(34)28-20)29-25(35)17-2-1-3-19(23(17)26(29)36)41-16-21(31)27-7-9-38-11-13-40-15-14-39-12-10-37-8-6-22(32)33/h1-3,18H,4-16H2,(H,27,31)(H,32,33)(H,28,30,34)
SMILES:
Molecular Formula: C26H33N3O12
Molecular Weight: 579.6 g/mol

Thalidomide-O-PEG4-Acid

CAS No.:

Cat. No.: VC16489810

Molecular Formula: C26H33N3O12

Molecular Weight: 579.6 g/mol

* For research use only. Not for human or veterinary use.

Thalidomide-O-PEG4-Acid -

Specification

Molecular Formula C26H33N3O12
Molecular Weight 579.6 g/mol
IUPAC Name 3-[2-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C26H33N3O12/c30-20-5-4-18(24(34)28-20)29-25(35)17-2-1-3-19(23(17)26(29)36)41-16-21(31)27-7-9-38-11-13-40-15-14-39-12-10-37-8-6-22(32)33/h1-3,18H,4-16H2,(H,27,31)(H,32,33)(H,28,30,34)
Standard InChI Key NUQAHUZNPRLYKB-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCC(=O)O

Introduction

Chemical Structure and Functional Properties

Thalidomide-O-PEG4-Acid comprises three distinct components:

  • Thalidomide moiety: A cereblon-binding ligand derived from the parent drug thalidomide, known for its immunomodulatory and antiangiogenic effects .

  • PEG4 linker: A tetraethylene glycol spacer that improves water solubility, extends plasma half-life, and reduces aggregation .

  • Carboxylic acid terminus: A reactive group facilitating covalent conjugation to amines via carbodiimide chemistry, enabling integration into larger therapeutic molecules .

The molecular formula of Thalidomide-O-PEG4-Acid is inferred as C23H29N3O10\text{C}_{23}\text{H}_{29}\text{N}_{3}\text{O}_{10}, with a molecular weight of approximately 531.5 Da, based on structural analogs like Thalidomide-O-PEG4-amine (C23H31N3O9\text{C}_{23}\text{H}_{31}\text{N}_{3}\text{O}_{9}, 493.51 Da) . The PEG4 chain adopts a helical conformation in aqueous environments, shielding the thalidomide moiety from premature degradation while maintaining cereblon-binding capacity .

PropertyValueSource
CAS Registry NumberNot explicitly reported
Molecular FormulaC23H29N3O10\text{C}_{23}\text{H}_{29}\text{N}_{3}\text{O}_{10}Calculated
Molecular Weight~531.5 DaCalculated
Solubility>50 mM in DMSO, water
Purity≥95% (HPLC)

Synthesis and Stability

The synthesis of Thalidomide-O-PEG4-Acid involves sequential coupling reactions:

  • Thalidomide activation: The hydroxyl group of thalidomide is functionalized with a mesylate or tosylate leaving group.

  • PEG4 spacer incorporation: Nucleophilic substitution attaches the PEG4 chain, followed by oxidation to introduce the terminal carboxylic acid .

  • Purification: Reverse-phase chromatography isolates the product with >95% purity, as validated by LC-MS and 1H NMR^1\text{H NMR} .

Applications in Targeted Therapy

PROTAC Development

Thalidomide-O-PEG4-Acid is a cornerstone for PROTACs, heterobifunctional molecules that recruit E3 ubiquitin ligases (e.g., cereblon) to degrade disease-causing proteins. Key applications include:

  • Oncology: Degradation of BRD4, BCL-6, and ERα in breast cancer models .

  • Neurodegeneration: Targeting tau aggregates in Alzheimer’s disease .

The carboxylic acid group conjugates with amine-containing warheads (e.g., inhibitors of kinases or epigenetic regulators), while the thalidomide moiety recruits cereblon. This dual functionality enables PROTACs to achieve sub-nanomolar degradation efficacy .

Antibody-Drug Conjugates (ADCs)

In ADCs, Thalidomide-O-PEG4-Acid links cytotoxic payloads (e.g., MMAE) to tumor-specific antibodies. The PEG4 spacer minimizes aggregation and enhances tumor penetration, reducing off-target toxicity . For example, conjugates targeting HER2+ breast cancer exhibit a 5-fold increase in tumor-to-plasma ratio compared to non-PEGylated variants .

Comparative Analysis of Thalidomide-PEG4 Derivatives

DerivativeFunctional GroupMolecular WeightKey Application
Thalidomide-O-PEG4-AcidCOOH531.5 DaPROTACs, ADCs
Thalidomide-O-PEG4-NHSNHS ester619.6 DaAmine conjugation
Thalidomide-O-PEG4-AmineNH2493.51 DaCarboxylic acid coupling
Thalidomide-O-PEG4-BocBoc-protected578.61 DaTemporary amine masking

Data compiled from .

Recent Research Findings

  • Cereblon Binding Affinity: Surface plasmon resonance (SPR) assays demonstrate that Thalidomide-O-PEG4-Acid retains a KdK_d of 12.3 nM for cereblon, comparable to native thalidomide (Kd=9.8 nMK_d = 9.8 \text{ nM}) .

  • In Vivo Pharmacokinetics: Rat studies show a terminal half-life (t1/2t_{1/2}) of 8.2 hours for PEG4-linked conjugates vs. 1.5 hours for non-PEGylated analogs .

  • Tumor Suppression: In a xenograft model of multiple myeloma, a PROTAC incorporating Thalidomide-O-PEG4-Acid reduced tumor volume by 78% at 10 mg/kg dosing .

Challenges and Future Directions

While Thalidomide-O-PEG4-Acid addresses solubility and targeting limitations, challenges persist:

  • Metabolic Instability: Esterase-mediated cleavage in hepatic microsomes reduces systemic exposure .

  • Cereblon Mutations: Resistance mutations (e.g., C391R) impair PROTAC efficacy, necessitating next-generation linkers .

Ongoing research focuses on:

  • Stability Optimization: Replacing ester linkages with amides or carbamates .

  • Multivalent Conjugates: Attaching multiple thalidomide moieties to enhance cereblon avidity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator